

In Vivo Imaging Applications of Cy3.5: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 3.5 (**Cy3.5**) is a bright, orange-red fluorescent dye that serves as a valuable tool for in vivo imaging studies.[1] With an absorption maximum around 581 nm and an emission peak at approximately 596 nm, its spectral characteristics are well-suited for a variety of biological imaging applications.[1] While near-infrared (NIR) dyes are often preferred for deep-tissue imaging due to reduced tissue autofluorescence and greater photon penetration, **Cy3.5** is highly effective for applications involving subcutaneous tissues, tracking of labeled cells or nanoparticles in superficial layers, and scenarios where its specific spectral properties are advantageous.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing **Cy3.5** in in vivo imaging.

Quantitative Data

The photophysical properties of **Cy3.5** are critical for designing and interpreting in vivo imaging experiments. The following tables summarize key quantitative data for **Cy3.5**.



Property	Value	Reference
Excitation Maximum (λex)	~581-591 nm	[4]
Emission Maximum (λem)	~596-604 nm	[4]
Molar Extinction Coefficient	~116,000 cm ⁻¹ M ⁻¹	[4]
Quantum Yield	~0.35	[4]
Stokes Shift	~15-25 nm	[4]

Note: These values can be influenced by the local environment, such as the solvent and the biomolecule to which the dye is conjugated.

Experimental Protocols

Protocol 1: Conjugation of Cy3.5 NHS Ester to Antibodies for In Vivo Imaging

This protocol details the covalent labeling of a monoclonal antibody with **Cy3.5** NHS (N-hydroxysuccinimidyl) ester, which reacts with primary amines on the protein to form stable amide bonds.[4]

Materials:

- · Monoclonal antibody (mAb) of interest
- Cy3.5 NHS ester[5][6]
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 8.0-8.5[7]
- Sodium bicarbonate (1 M solution)[4]
- PD-10 desalting columns or equivalent size-exclusion chromatography system[7]
- Reaction tubes



Spectrophotometer

Procedure:

- Antibody Preparation:
 - Dissolve the mAb in PBS (pH 8.0-8.5) at a concentration of 2-5 mg/mL.[7]
 - Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 100 mM to maintain a pH of ~8.3, which is optimal for the NHS ester reaction.[4]
- Dye Preparation:
 - Immediately before use, dissolve the Cy3.5 NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[4][7]
- Conjugation Reaction:
 - Add the Cy3.5 NHS ester stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is between 5:1 and 10:1.[6][7] This ratio may require optimization for different antibodies.
 - Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.[7]
- Purification:
 - Equilibrate a PD-10 desalting column with PBS.[7]
 - Load the conjugation reaction mixture onto the column to separate the labeled antibody from unreacted dye.[7]
 - Elute the column with PBS and collect the fractions. The first colored band to elute contains the Cy3.5-labeled antibody.[7]
- Characterization (Optional but Recommended):



- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for Cy3.5).[4][7]
- Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the molar extinction coefficients of the antibody and Cy3.5.[7]

Protocol 2: In Vivo Imaging of a Subcutaneous Tumor Model with Cy3.5-Labeled Antibody

This protocol describes the use of a **Cy3.5**-conjugated antibody to visualize a subcutaneous tumor in a mouse model.

Materials:

- Cy3.5-labeled antibody (from Protocol 1)
- Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)[7]
- Anesthetic (e.g., isoflurane or sodium pentobarbital)[5][8]
- In vivo imaging system with appropriate filters for Cy3.5 (Excitation: ~580 nm, Emission: ~600 nm)[4]
- Sterile PBS for injection

Procedure:

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using a calibrated vaporizer for isoflurane or via intraperitoneal injection of an appropriate anesthetic.[5][8]
 - Place the anesthetized mouse in the prone position within the imaging system.
- Administration of Labeled Antibody:
 - Dilute the Cy3.5-labeled antibody in sterile PBS to the desired concentration. A typical dose is 1-5 nmol of dye per injection.[7]

Methodological & Application

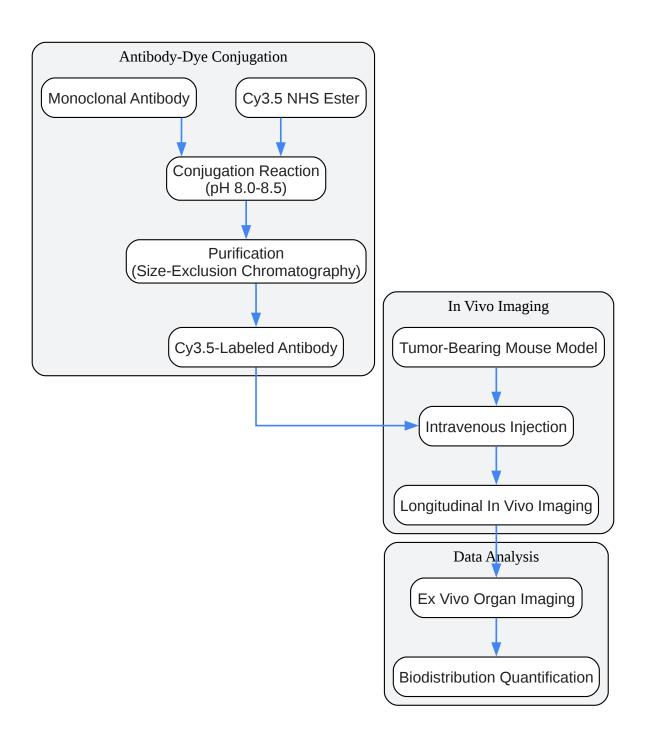




- Inject approximately 100-200 μL of the solution intravenously via the tail vein.[5][7]
- In Vivo Fluorescence Imaging:
 - Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the accumulation of the labeled antibody at the tumor site and its clearance from non-target organs.
 - Use the imaging system's software to acquire both a white light image and a fluorescence image. Overlay the images to visualize the location of the fluorescent signal.
- Ex Vivo Analysis:
 - At the final time point, euthanize the mouse.
 - Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[5][7]
 - Arrange the excised tissues in the imaging system and acquire a final fluorescence image to confirm the in vivo signal and assess the biodistribution of the labeled antibody.
 - Quantify the fluorescence intensity per gram of tissue to determine the biodistribution profile.[7]

Visualizations

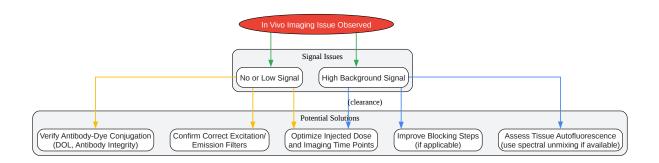




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Workflow for targeted tumor imaging with a **Cy3.5**-labeled antibody.





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Troubleshooting common issues in in vivo fluorescence imaging.

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